![molecular formula C19H24N2O4S B3453315 N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3453315.png)
N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has been used in scientific research for its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that it may act as a neuroprotective agent by inhibiting oxidative stress and reducing inflammation in the brain. It may also modulate neurotransmitter systems such as acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce motor symptoms in animal models of Huntington's disease. This compound may also have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders. Another direction is to elucidate its mechanism of action and identify potential molecular targets. Additionally, studies could be conducted to optimize the synthesis method and improve the pharmacological properties of this compound.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. Its mechanism of action is not fully understood, but it may act as a neuroprotective agent and modulate neurotransmitter systems. This compound has been shown to be relatively safe and well-tolerated in animal studies, but further research is needed to fully understand its potential therapeutic benefits and limitations.
Scientific Research Applications
N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic effects in various diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its potential use as an antidepressant and anxiolytic.
properties
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-17-10-8-16(9-11-17)20-19(22)13-21(26(4,23)24)18-12-14(2)6-7-15(18)3/h6-12H,5,13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWRMEUSJGUSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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